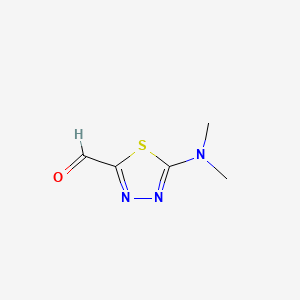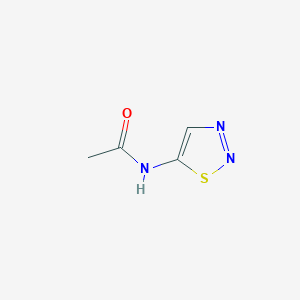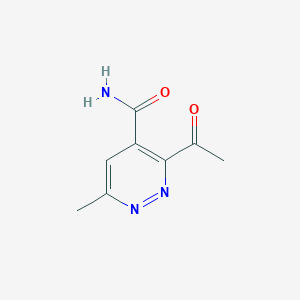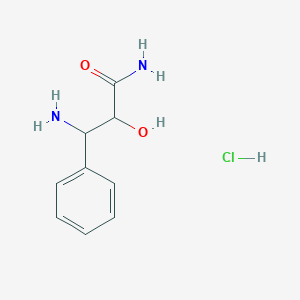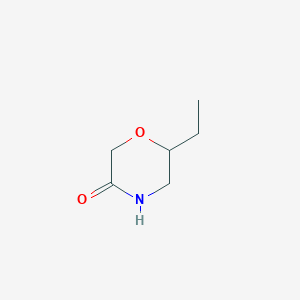
6-Ethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, featuring an ethyl group at the 6th position and a ketone functional group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylmorpholin-3-one typically involves the cyclization of amino alcohols or their derivatives. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Transition metal catalysis, such as Cu(I), Cu(II), and Ni(II), can also be employed to facilitate the formation of the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by further functionalization to introduce the ethyl and ketone groups . This method ensures high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 6-Ethylmorpholin-3-one undergoes various chemical reactions typical of secondary amines and ketones. These include:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 6-Ethylmorpholin-3-ol.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
6-Ethylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of corrosion inhibitors and surface-active agents.
作用機序
The mechanism of action of 6-Ethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerol and thereby modulating endocannabinoid signaling . This interaction can influence various physiological processes, including pain perception and inflammation.
類似化合物との比較
Morpholine: The parent compound, lacking the ethyl and ketone groups.
6-Methylmorpholin-3-one: Similar structure but with a methyl group instead of an ethyl group.
3-Morpholinone: Lacks the ethyl group.
Uniqueness: 6-Ethylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The ketone group at the 3rd position also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
6-ethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-7-6(8)4-9-5/h5H,2-4H2,1H3,(H,7,8) |
InChIキー |
PBWNIYNJNBUEOT-UHFFFAOYSA-N |
正規SMILES |
CCC1CNC(=O)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


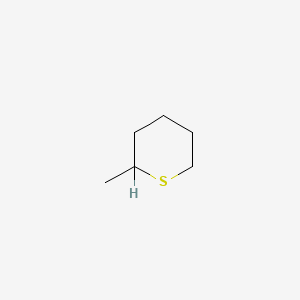

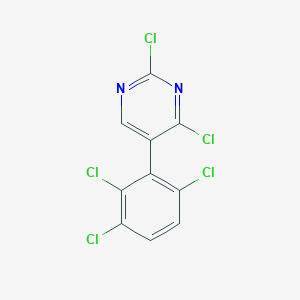
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
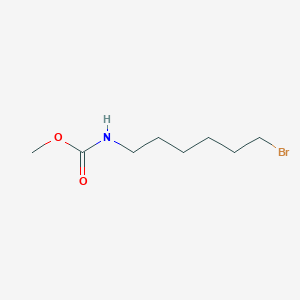
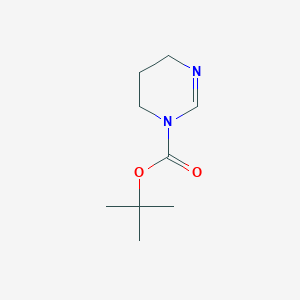
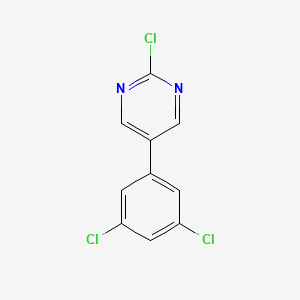
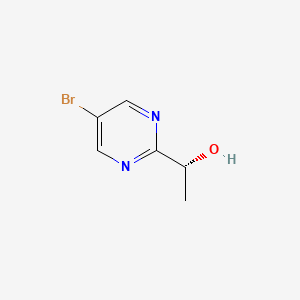
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
